Artemetin acetate
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Overview
Description
Artemetin acetate is a natural flavonoid compound derived from various medicinal plants, including Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia . It is known for its diverse pharmacological activities, including anti-inflammatory, anti-microbial, anti-tumoral, and hepatoprotective effects .
Preparation Methods
Artemetin acetate can be synthesized through various chemical routes. One common method involves the acetylation of artemetin, a naturally occurring flavonoid, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants. Industrial production methods may involve the extraction of artemetin from plant sources followed by its chemical modification to form this compound.
Chemical Reactions Analysis
Artemetin acetate undergoes several types of chemical reactions, including:
Scientific Research Applications
Artemetin acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of artemetin acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure . Additionally, this compound interacts with filamins A and B, affecting cytoskeleton disassembly and inhibiting cell migration, which is relevant in its anti-cancer activity .
Comparison with Similar Compounds
Artemetin acetate is structurally similar to other flavonoids such as casticin, which differs by a hydroxyl group on the 3’ position of the B ring . While both compounds exhibit anti-cancer activity, this compound has unique properties, such as its ability to inhibit angiotensin-converting enzyme and its interaction with filamins, which are not observed with casticin . Other similar compounds include quercetin and kaempferol, which also possess anti-inflammatory and anti-cancer properties but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIGYYSOAHXJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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